2-O-(alpha-D-glucopyranosyl)glycerol

Description

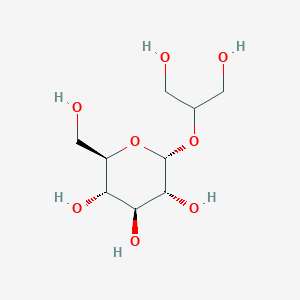

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(1,3-dihydroxypropan-2-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O8/c10-1-4(2-11)16-9-8(15)7(14)6(13)5(3-12)17-9/h4-15H,1-3H2/t5-,6-,7+,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTKXCPRNZDOJU-ZEBDFXRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316839 | |

| Record name | Glucosylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22160-26-5 | |

| Record name | Glucosylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22160-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucosylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3R,4S,5S,6R)-2-(1,3-dihydroxypropan-2-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.259.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Biological Role and Biotechnological Significance of 2-O-(α-D-glucopyranosyl)glycerol: A Technical Guide

Abstract

2-O-(α-D-glucopyranosyl)glycerol (2-αGG), a naturally occurring glycoside, has emerged from relative obscurity to become a molecule of significant interest across various scientific disciplines. Initially identified as a key compatible solute in extremophilic organisms, its unique physicochemical properties are now being harnessed for a range of biotechnological and pharmaceutical applications. This technical guide provides an in-depth exploration of the biological role of 2-αGG, its biosynthesis, and detailed methodologies for its synthesis, purification, and quantification. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile molecule.

Introduction: The Significance of a Stress Protectant

In the harsh environments of high salinity, extreme temperatures, and desiccating conditions, life persists through remarkable biochemical adaptations. One of the key strategies employed by a diverse range of microorganisms, including cyanobacteria and other bacteria, is the accumulation of small organic molecules known as compatible solutes or osmolytes.[1][2] These compounds, which include 2-O-(α-D-glucopyranosyl)glycerol, can be amassed to high intracellular concentrations to counterbalance external osmotic pressure without interfering with normal cellular processes.[3]

2-αGG, a glucosylglycerol consisting of an α-D-glucosyl residue linked to the second carbon of a glycerol backbone, is a particularly effective osmoprotectant.[4] Its accumulation provides robust protection against cellular damage induced by osmotic stress, heat, and UV radiation. Beyond its natural role, the exceptional water-holding capacity and protein-stabilizing functions of 2-αGG have garnered significant attention for its application in cosmetics, food science, and medicine.[5][6] This guide will delve into the fundamental biology of 2-αGG and provide the technical framework for its study and application.

The Biological Role and Mechanism of Action

The primary biological function of 2-αGG is to act as a compatible solute, a role it fulfills with remarkable efficiency. Under conditions of high external solute concentration, water is drawn out of the cell, leading to increased intracellular ion concentration, protein denaturation, and ultimately, cell death. To counteract this, organisms that synthesize 2-αGG increase its intracellular concentration, thereby lowering the water potential inside the cell and preventing water loss.

The efficacy of 2-αGG as an osmoprotectant can be attributed to several key properties:

-

High Solubility: Its highly hydroxylated structure renders it extremely soluble in water, allowing for accumulation to high concentrations without crystallization.

-

Neutrality at Physiological pH: 2-αGG is a neutral molecule, ensuring that its accumulation does not disrupt intracellular pH homeostasis.

-

Preferential Hydration: It is preferentially excluded from the surface of proteins, promoting the hydration of macromolecules and thereby stabilizing their native conformation and function.

The accumulation of 2-αGG has been shown to be directly correlated with increased tolerance to environmental stressors. For instance, in the cyanobacterium Synechocystis sp. PCC 6803, the intracellular concentration of 2-αGG increases significantly in response to salt stress, and this accumulation is crucial for cell survival and division under these conditions.

Biosynthesis and Metabolic Pathways

The natural biosynthesis of 2-O-(α-D-glucopyranosyl)glycerol in microorganisms is a two-step enzymatic process. This pathway provides a highly specific route to the desired stereoisomer.

The GgpS/GgpP Pathway

The canonical pathway for 2-αGG synthesis involves two key enzymes:

-

Glucosylglycerol-Phosphate Synthase (GgpS): This enzyme catalyzes the transfer of a glucose moiety from a nucleotide sugar donor, typically ADP-glucose, to the C2 position of glycerol-3-phosphate, forming 2-O-(α-D-glucopyranosyl)glycerol-3-phosphate.

-

Glucosylglycerol-Phosphate Phosphatase (GgpP): The intermediate product is then dephosphorylated by this phosphatase to yield the final product, 2-O-(α-D-glucopyranosyl)glycerol.

Experimental Protocol: Enzymatic Synthesis of 2-αGG

This protocol outlines a laboratory-scale synthesis of 2-αGG using sucrose phosphorylase from Leuconostoc mesenteroides.

Materials:

-

Sucrose phosphorylase (e.g., from Leuconostoc mesenteroides)

-

Sucrose

-

Glycerol

-

50 mM MES buffer (pH 7.0)

-

Stirred batch reactor or temperature-controlled shaker

-

HPLC system for analysis

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a solution containing 300 mM sucrose and 2 M glycerol in 50 mM MES buffer (pH 7.0).

-

Pre-warm the reaction mixture to 30°C.

-

-

Enzyme Addition:

-

Add sucrose phosphorylase to the reaction mixture to a final concentration of 20 IU/mL.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C with constant stirring (e.g., 550 rpm) for 7.5 hours.

-

-

Reaction Monitoring:

-

Periodically withdraw aliquots from the reaction mixture to monitor the progress of the reaction by HPLC analysis.

-

-

Reaction Termination and Product Isolation:

-

Once the reaction has reached completion (as determined by HPLC), the enzyme can be heat-inactivated (e.g., by boiling for 10 minutes) if it is not immobilized.

-

The product, 2-αGG, can be purified from the reaction mixture using chromatographic techniques such as column chromatography with a suitable resin.

-

Expected Yield: Under these conditions, a yield of over 95% can be expected. [6]

Extraction and Purification from Natural Sources

For studies requiring 2-αGG from its native biological context, extraction from cyanobacteria is a common approach.

Experimental Protocol: Extraction of 2-αGG from Cyanobacteria

This protocol provides a general method for the extraction of soluble metabolites, including 2-αGG, from cyanobacterial cells.

Materials:

-

Cyanobacterial culture (e.g., Synechocystis sp. PCC 6803 grown under salt stress)

-

Centrifuge

-

Lyophilizer (freeze-dryer)

-

Extraction solvent (e.g., a mixture of methanol, chloroform, and water)

-

Vortex mixer

-

Sonication bath

Procedure:

-

Cell Harvesting:

-

Harvest the cyanobacterial cells from the culture medium by centrifugation (e.g., 5000 x g for 10 minutes).

-

Wash the cell pellet with a suitable buffer to remove residual medium components.

-

-

Cell Lysis and Extraction:

-

Resuspend the cell pellet in a cold extraction solvent. A common choice is a monophasic mixture of methanol:chloroform:water (e.g., 1:2.5:1 v/v/v).

-

Thoroughly mix the suspension by vortexing.

-

Further disrupt the cells by sonication on ice.

-

-

Phase Separation:

-

Induce phase separation by adding water and chloroform to achieve a final ratio of methanol:chloroform:water of 1:1:0.9 (v/v/v).

-

Centrifuge the mixture to separate the aqueous (upper), organic (lower), and protein/debris (interphase) layers.

-

-

Collection of the Aqueous Phase:

-

Carefully collect the upper aqueous phase, which contains the polar metabolites, including 2-αGG.

-

-

Drying and Reconstitution:

-

Dry the collected aqueous phase, for example, using a centrifugal evaporator or by freeze-drying.

-

Reconstitute the dried extract in a suitable solvent for subsequent analysis.

-

Analytical Methodologies for Quantification

Accurate quantification of 2-αGG is essential for both research and industrial applications. High-performance liquid chromatography (HPLC) is a widely used and robust method for this purpose.

Experimental Protocol: HPLC Quantification of 2-αGG

This protocol describes a method for the quantification of 2-αGG using high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD), a technique well-suited for carbohydrate analysis. [7] Instrumentation:

-

HPLC system equipped with a pulsed amperometric detector.

-

Anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac series).

Mobile Phase:

-

An aqueous solution of sodium hydroxide, with the concentration optimized for the specific column and separation requirements.

Procedure:

-

Standard Preparation:

-

Prepare a series of standard solutions of 2-αGG of known concentrations in ultrapure water.

-

-

Sample Preparation:

-

Dilute the samples (from synthesis or extraction) to fall within the linear range of the standard curve.

-

Filter the samples through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Analysis:

-

Inject the standards and samples onto the HPLC system.

-

Elute the analytes using an isocratic or gradient elution with the sodium hydroxide mobile phase.

-

-

Data Analysis:

-

Integrate the peak area corresponding to 2-αGG.

-

Construct a standard curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of 2-αGG in the samples by interpolating their peak areas on the standard curve.

-

Quantitative Data Summary

| Analytical Parameter | Value | Reference |

| Linearity (r²) | >0.9999 | [7] |

| Limit of Detection (LOD) | 0.03 mg/L | [7] |

| Relative Standard Deviation (RSD) | < 2.0% | [7] |

Applications in Drug Development and Beyond

The unique properties of 2-αGG make it a promising excipient and active ingredient in various applications.

-

Drug Formulation and Stabilization: Its ability to stabilize proteins and other biomolecules makes it a valuable excipient in pharmaceutical formulations, potentially increasing the shelf-life and efficacy of protein-based drugs. [1][8]* Cosmetics and Dermatology: With its excellent moisturizing properties, 2-αGG is already used in cosmetic products to enhance skin hydration and elasticity. [3]* Food Industry: It is being explored as a low-calorie sweetener and a functional food ingredient with potential prebiotic effects. [6][9]* Cryopreservation: Its ability to protect cells from damage caused by freezing and thawing suggests potential applications in the cryopreservation of cells and tissues.

Conclusion and Future Perspectives

2-O-(α-D-glucopyranosyl)glycerol is a molecule with a fascinating dual identity. In nature, it is a key player in the survival strategies of extremophilic microorganisms. In the laboratory and industry, it is a versatile and valuable compound with a growing list of applications. The methodologies outlined in this guide provide a solid foundation for researchers and developers to explore the full potential of this remarkable glycoside. Future research will likely focus on engineering more efficient enzymatic production systems, exploring its full range of biological activities, and developing novel applications in medicine and biotechnology.

References

-

Biocatalytic process for production of α-glucosylglycerol using sucrose phosphorylase. (URL: [Link])

- Luley-Goedl, C., Sawangwan, T., Mueller, M., Schwarz, A., & Nidetzky, B. (2010). Biocatalytic Process for Production of a-Glucosylglycerol Using Sucrose Phosphorylase. Food Technology and Biotechnology, 48(3), 279-285.

-

Biocatalytic Process for Production of a-Glucosylglycerol Using Sucrose Phosphorylase. (URL: [Link])

- Tan, X., et al. (2016). Biosynthesis, biotechnological production, and applications of glucosylglycerols. Applied Microbiology and Biotechnology, 100(14), 6281-6291.

-

Enzymatic synthesis of GG by α-glucosidase (a), sucrose phosphorylase... (URL: [Link])

- Franceus, J., et al. (2021). Engineering of a Thermostable Biocatalyst for the Synthesis of 2-O-Glucosylglycerol. ChemBioChem, 22(15), 2777-2784.

- Cui, Y., et al. (2024). 2-O-α-D-glucosyl glycerol production by whole-cell biocatalyst of lactobacilli encapsulating sucrose phosphorylase with improved glycerol affinity and conversion rate. Microbial Cell Factories, 23(1), 1-14.

-

The chemical structures of GGs. a 2-O-α-d-glucosylglycerol (2-αGG). b... (URL: [Link])

- Takenaka, F., & Uchiyama, H. (2000). Synthesis of α-D-glucosylglycerol by α-glucosidase and some of its characteristics. Bioscience, Biotechnology, and Biochemistry, 64(9), 1821-1826.

- Nidetzky, B., et al. (2009). Method For Producing 2-O-Glyceryl-Alpha-D-Glucopyranoside. U.S.

- Takenaka, F., & Uchiyama, H. (2000). Synthesis of alpha-D-glucosylglycerol by alpha-glucosidase and some of its characteristics. Bioscience, biotechnology, and biochemistry, 64(9), 1821–1826.

- Amicucci, M. J., et al. (2022). Liquid Chromatography–Tandem Mass Spectrometry Approach for Determining Glycosidic Linkages. Analytical Chemistry, 94(8), 3465-3473.

- Goedl, C., et al. (2008). Method for producing 2-O-glyceryl-alpha-D-glucopyranoside. U.S.

- Li, Y., et al. (2015). Determination of Sucrose and Glucosylglycerol in Intracellular Extracts of Cyanobacteria by Anion Exchange Chromatography.

- Ferris, M. J., & Hirsch, C. F. (1991). Method for isolation and purification of cyanobacteria. Applied and environmental microbiology, 57(5), 1448–1452.

-

PubChem. (n.d.). 2-O-(alpha-D-Glucopyranosyl)glycerol. Retrieved from [Link]

- Ferris, M. J., & Hirsch, C. F. (1991). Method for Isolation and Purification of Cyanobacteria. Applied and Environmental Microbiology, 57(5), 1448-1452.

-

Method for Isolation and Purification of Cyanobacteria. (URL: [Link])

-

(PDF) 2-O-α-D-glucosyl glycerol production by whole-cell biocatalyst of lactobacilli encapsulating sucrose phosphorylase with improved glycerol affinity and conversion rate. (URL: [Link])

- Kruschitz, A., et al. (2022). Biocatalytic Production of 2-α-d-Glucosyl-glycerol for Functional Ingredient Use: Integrated Process Design and Techno-Economic Assessment. ACS Sustainable Chemistry & Engineering, 10(3), 1269-1279.

- Franceus, J., & Desmet, T. (2021). Strategies for the synthesis of the osmolyte glucosylglycerate and its precursor glycerate. Applied Microbiology and Biotechnology, 105(13), 5369-5380.

-

Collect and Extract Biomass Cyanobacteria (English). (URL: [Link])

-

Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (URL: [Link])

- Hui, S., et al. (2019).

- Amicucci, M. J. (2021). Development of Liquid Chromatography – Tandem Mass Spectrometry Methods For Food Glycomics. eScholarship, University of California.

- Ortega-Recalde, O., et al. (2024). Evaluation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Analysis of Glucosylceramide and Galactosylceramide Isoforms in Cerebrospinal Fluid of Parkinson's Disease Patients. Analytical Chemistry, 96(32), 12133-12141.

Sources

- 1. ftb.com.hr [ftb.com.hr]

- 2. researchgate.net [researchgate.net]

- 3. Strategies for the synthesis of the osmolyte glucosylglycerate and its precursor glycerate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C9H18O8 | CID 10106330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-O-α-D-glucosyl glycerol production by whole-cell biocatalyst of lactobacilli encapsulating sucrose phosphorylase with improved glycerol affinity and conversion rate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20090318372A1 - Method For Producing 2-O-Glyceryl-Alpha-D-Glucopyranoside - Google Patents [patents.google.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Synthesis of alpha-D-glucosylglycerol by alpha-glucosidase and some of its characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-O-(α-D-glucopyranosyl)glycerol as a Natural Osmolyte in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the microbial world, the ability to adapt to fluctuating environmental osmolarity is paramount for survival. Bacteria have evolved sophisticated mechanisms to counteract the deleterious effects of osmotic stress, primarily through the accumulation of small, highly soluble organic molecules known as compatible solutes or osmolytes. Among these, 2-O-(α-D-glucopyranosyl)glycerol (GG) has emerged as a crucial osmoprotectant in a diverse range of bacteria, from cyanobacteria to heterotrophic species. This technical guide provides a comprehensive overview of the multifaceted role of GG in bacterial osmoadaptation. We will delve into the intricacies of its biosynthesis, exploring the key enzymatic players and their regulation. Furthermore, we will examine the physiological functions of GG beyond its role as a simple osmolyte, shedding light on its contributions to cellular integrity and stress tolerance. This guide is designed to be a valuable resource for researchers, offering detailed, field-proven experimental protocols for the study of GG, from its extraction and quantification to the characterization of its biosynthetic enzymes. Finally, we will explore the burgeoning biotechnological applications of this remarkable molecule, highlighting its potential in various industries.

The Imperative of Osmotic Balance in Bacterial Physiology

Bacterial cells strive to maintain a positive turgor pressure against their cell wall, a condition essential for growth and division[1][2]. However, in hyperosmotic environments, water efflux leads to a loss of turgor, cell shrinkage, and an increase in intracellular solute concentration, which can be detrimental to cellular processes. To counteract these effects, bacteria employ a two-pronged strategy: an initial rapid influx of inorganic ions, primarily potassium (K+), followed by the accumulation of compatible solutes[1][2][3]. These compatible solutes are so-named for their ability to accumulate to high intracellular concentrations without significantly perturbing cellular functions[4]. 2-O-(α-D-glucopyranosyl)glycerol is a prominent member of this class of molecules[5].

Biosynthesis of 2-O-(α-D-glucopyranosyl)glycerol: A Conserved Pathway with Variations

The primary and most well-characterized pathway for the de novo synthesis of GG in bacteria is a two-step enzymatic process. This pathway is particularly well-studied in cyanobacteria, such as Synechocystis sp. PCC 6803[6][7].

The key enzymes involved in this pathway are:

| Enzyme | Gene | Function |

| Glucosylglycerol-phosphate synthase (GgpS) | ggpS | Catalyzes the transfer of a glucose moiety from a nucleotide sugar donor to glycerol-3-phosphate, forming glucosylglycerol-phosphate. |

| Glucosylglycerol-phosphate phosphatase (GgpP) | ggpP (stpA in Synechocystis) | Dephosphorylates glucosylglycerol-phosphate to yield 2-O-(α-D-glucopyranosyl)glycerol and inorganic phosphate. |

The synthesis of GG has been primarily investigated in the model cyanobacterium Synechocystis sp. PCC 6803. In this organism, GgpS utilizes ADP-glucose as the glucose donor and glycerol-3-phosphate as the acceptor to form 2-O-(α-D-glucopyranosyl)-3'-phosphoglycerol (GG-P)[6][7]. Subsequently, the specific phosphatase GgpP hydrolyzes GG-P to produce GG[6][7]. While most GG-accumulating cyanobacteria possess separate genes for GgpS and GgpP, some heterotrophic bacteria have been found to harbor fusion proteins with both catalytic activities[6].

Figure 1: The primary biosynthetic pathway of 2-O-(α-D-glucopyranosyl)glycerol in bacteria.

The Multifaceted Physiological Roles of Glucosylglycerol

The accumulation of GG is a primary response to salt stress in many cyanobacteria and some heterotrophic bacteria[4][6]. In the model cyanobacterium Synechocystis sp. PCC 6803, GG is the major compatible solute, and its intracellular concentration increases in proportion to the external salt concentration, reaching a plateau after approximately 24 hours[6][7].

The key functions of GG in bacterial cells under osmotic stress include:

-

Osmotic Adjustment: By accumulating to high intracellular concentrations, GG increases the internal osmolarity of the cell, thereby reducing the water potential gradient and preventing water loss.

-

Enzyme and Membrane Protection: GG is a highly effective bioprotectant. It stabilizes the native conformation of proteins and protects membranes from the damaging effects of high ion concentrations and desiccation[1][8].

-

Sustaining Cell Division: Studies on a ggpS knockout mutant of Synechocystis sp. PCC 6803 have demonstrated that GG is crucial for proper cell division under salt stress. In the absence of GG, salt-stressed cells exhibit inhibited cell division and a significant increase in cell size[7][9][10]. The addition of exogenous GG to the culture medium can rescue this phenotype, highlighting its direct role in maintaining the integrity of the cell division machinery[7][9].

A Practical Guide to Studying Glucosylglycerol: Experimental Protocols

A thorough understanding of the role of GG in bacterial physiology necessitates reliable and reproducible experimental methodologies. This section provides detailed protocols for the extraction, detection, and quantification of GG, as well as for assaying the activity of its biosynthetic enzymes.

Extraction of Glucosylglycerol from Bacterial Cells

Principle: This protocol is based on the principle of extracting small, soluble intracellular metabolites from bacterial cells using a solvent-based method, followed by the removal of interfering macromolecules.

Methodology:

-

Cell Harvesting: Grow bacterial cultures to the desired cell density under control and osmotically stressed conditions. Harvest a known volume of the culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Washing: Wash the cell pellet twice with a salt solution isotonic to the growth medium to remove extracellular contaminants.

-

Extraction: Resuspend the cell pellet in 80% (v/v) ethanol and incubate at 65°C for 3 hours. This step lyses the cells and solubilizes the intracellular osmolytes.

-

Clarification: Centrifuge the extract at 10,000 x g for 15 minutes to pellet cell debris.

-

Solvent Removal: Transfer the supernatant to a new tube and evaporate the ethanol using a vacuum concentrator or a rotary evaporator.

-

Reconstitution: Resuspend the dried extract in a known volume of ultrapure water. The sample is now ready for quantification.

Quantification of Glucosylglycerol by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful technique for separating and quantifying GG from a complex mixture of cellular metabolites. The use of an appropriate column and detector allows for high sensitivity and specificity.

Methodology:

-

Instrumentation: An HPLC system equipped with a refractive index (RI) detector is commonly used for GG quantification.

-

Column: An amino-propyl-modified silica column (e.g., a Supelcosil LC-NH2 column) is suitable for the separation of sugars and related compounds.

-

Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 80:20, v/v) is typically used. The exact ratio may need to be optimized depending on the column and system.

-

Standard Curve: Prepare a series of GG standards of known concentrations in ultrapure water. Inject these standards into the HPLC system to generate a standard curve of peak area versus concentration.

-

Sample Analysis: Inject the extracted samples (from section 4.1) into the HPLC system.

-

Quantification: Identify the GG peak in the sample chromatogram by comparing its retention time to that of the GG standard. Quantify the amount of GG in the sample by interpolating its peak area on the standard curve.

In Vitro Assay of Glucosylglycerol-Phosphate Synthase (GgpS) Activity

Principle: The activity of GgpS can be determined by measuring the rate of formation of the product, GG-P, or the consumption of the substrate, ADP-glucose. A common method is to use a radiolabeled substrate and quantify the radiolabeled product.

Methodology:

-

Enzyme Preparation: Prepare a cell-free extract from the bacterium of interest. If necessary, purify the GgpS enzyme using standard chromatographic techniques.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

MgCl2 (e.g., 10 mM)

-

Glycerol-3-phosphate (e.g., 5 mM)

-

ADP-[14C]glucose (a known specific activity)

-

Cell-free extract or purified enzyme

-

-

Reaction Initiation and Termination: Initiate the reaction by adding the enzyme to the reaction mixture. Incubate at the optimal temperature for the enzyme (e.g., 30°C). After a defined time, terminate the reaction by adding an equal volume of ice-cold ethanol.

-

Separation of Substrate and Product: Separate the radiolabeled product (GG-P) from the unreacted radiolabeled substrate (ADP-[14C]glucose) using thin-layer chromatography (TLC) or anion-exchange chromatography.

-

Quantification: Quantify the amount of radioactivity in the GG-P spot or fraction using a scintillation counter.

-

Calculation of Activity: Calculate the specific activity of the enzyme as the amount of product formed per unit time per amount of protein.

Regulation of Glucosylglycerol Metabolism: A Tightly Controlled Process

The intracellular concentration of GG is tightly regulated in response to changes in the external osmolarity. This regulation occurs at multiple levels, including transcriptional, post-transcriptional, and biochemical control.

In Synechocystis sp. PCC 6803, the expression of the ggpS gene is induced upon salt shock and in salt-acclimated cells[6][11]. This transcriptional induction is proportional to the degree of osmotic stress[11]. In addition to transcriptional control, the activity of the GgpS enzyme itself is subject to biochemical regulation. The enzyme is largely inactive under low salt conditions and is activated by increased intracellular salt concentrations[6].

Conversely, upon a hypo-osmotic shock (a decrease in external salinity), the accumulated GG is rapidly degraded. Recently, a GG hydrolase (GghA) has been identified in Synechocystis sp. PCC 6803, which is responsible for the degradation of GG during the transition to lower salinity[6]. The activities of GgpS and GghA appear to be inversely regulated by salt concentration, providing a fine-tuned mechanism for adjusting the intracellular GG pool in response to environmental fluctuations[6].

Figure 2: Regulation of glucosylglycerol metabolism in response to osmotic stress.

Biotechnological Potential of Glucosylglycerol

The remarkable properties of GG as a bioprotectant and moisturizer have garnered significant interest for its application in various industries[8][12][13].

-

Cosmetics and Personal Care: GG is a highly effective moisturizing agent with excellent water-holding capacity[14]. It is used in skincare products to improve skin hydration, elasticity, and to protect against environmental stressors[8][15].

-

Food Industry: GG has potential as a functional food ingredient due to its low sweetness, non-cariogenic nature, and its ability to promote the growth of beneficial gut bacteria[14].

-

Pharmaceuticals and Biotechnology: The protein-stabilizing properties of GG make it a promising excipient for the formulation of therapeutic proteins and enzymes, protecting them from degradation during storage and processing[8][14].

The increasing demand for GG has spurred the development of biotechnological production strategies. These include the use of whole-cell biocatalysts, such as recombinant Bacillus subtilis or Corynebacterium glutamicum, expressing enzymes like sucrose phosphorylase for the efficient synthesis of GG from inexpensive substrates like sucrose and glycerol[16][17]. Metabolic engineering approaches in cyanobacteria are also being explored to enhance the production and secretion of GG[13].

Conclusion and Future Perspectives

2-O-(α-D-glucopyranosyl)glycerol is a fascinating and physiologically vital molecule that plays a central role in the survival of many bacteria in osmotically challenging environments. Our understanding of its biosynthesis, regulation, and multifaceted functions has advanced significantly in recent years. The detailed experimental protocols provided in this guide are intended to empower researchers to further unravel the intricacies of GG metabolism and its role in bacterial stress physiology. The expanding biotechnological applications of GG underscore its potential as a high-value, bio-based chemical. Future research will likely focus on elucidating the detailed molecular mechanisms of GG-mediated protein and membrane protection, discovering novel GG biosynthetic pathways in a wider range of microorganisms, and further optimizing its biotechnological production to meet the growing industrial demand.

References

-

Sleator, R. D., & Hill, C. (2002). Bacterial osmoadaptation: the role of osmolytes in bacterial stress and virulence. FEMS Microbiology Reviews, 26(1), 49-71. [Link]

-

Wood, J. M. (2015). Bacterial responses to osmotic challenges. Journal of General Physiology, 145(5), 381-388. [Link]

-

Kirsch, F., Klähn, S., & Hagemann, M. (2019). Salt-Regulated Accumulation of the Compatible Solutes Sucrose and Glucosylglycerol in Cyanobacteria and Its Biotechnological Potential. Frontiers in Plant Science, 10, 1199. [Link]

-

Hishinuma, T., et al. (2006). Glucosylglycerol, a compatible solute, sustains cell division under salt stress. Plant Physiology, 142(3), 1147-1155. [Link]

-

Hishinuma, T., et al. (2006). Glucosylglycerol, a compatible solute, sustains cell division under salt stress. PubMed, 16980517. [Link]

-

Lv, X., et al. (2016). Biosynthesis, biotechnological production, and applications of glucosylglycerols. Applied Microbiology and Biotechnology, 100(17), 7349-7360. [Link]

-

Sleator, R. D., & Hill, C. (2001). Bacterial osmoadaptation: the role of osmolytes in bacterial stress and virulence. Semantic Scholar. [Link]

-

Sleator, R. D., & Hill, C. (2002). Bacterial osmoadaptation: the role of osmolytes in bacterial stress and virulence. PubMed, 12007642. [Link]

-

Wood, J. M. (2015). Bacterial responses to osmotic challenges. Journal of General Physiology, 145(5), 381-388. [Link]

-

Marin, K., et al. (2002). Salt-dependent expression of glucosylglycerol-phosphate synthase, involved in osmolyte synthesis in the cyanobacterium Synechocystis sp. strain PCC 6803. Journal of Bacteriology, 184(11), 2870-2877. [Link]

-

Chen, J., et al. (2017). Biological sources, metabolism, and production of glucosylglycerols, a group of natural glucosides of biotechnological interest. FAO AGRIS. [Link]

-

PubChem. (n.d.). 2-O-(alpha-D-glucopyranosyl)glycerol. [Link]

-

Wending, O., et al. (2021). Biosynthesis, biotechnological production, and applications of glucosylglycerols. ResearchGate. [Link]

-

Hishinuma, T., et al. (2006). Glucosylglycerol, a Compatible Solute, Sustains Cell Division under Salt Stress. Plant Physiology, 142(3), 1147-1155. [Link]

-

Costa, J., et al. (2006). Glucosylglycerate Biosynthesis in the Deepest Lineage of the Bacteria. Applied and Environmental Microbiology, 72(7), 4746-4751. [Link]

-

Kruschitz, A., et al. (2022). Biocatalytic Production of 2-α-d-Glucosyl-glycerol for Functional Ingredient Use: Integrated Process Design and Techno-Economic Assessment. ACS Sustainable Chemistry & Engineering, 10(2), 925-935. [Link]

-

Kirsch, F., et al. (2019). Reactions and enzymes involved in the de novo synthesis of glucosylglycerol (GG) and sucrose in cyanobacteria. ResearchGate. [Link]

-

Bartnik, F., & Facey, S. J. (2024). Strategies for the synthesis of the osmolyte glucosylglycerate and its precursor glycerate. PubMed Central. [Link]

-

Kruschitz, A., et al. (2022). Biocatalytic Production of 2-α-d-Glucosyl-glycerol for Functional Ingredient Use: Integrated Process Design and Techno-Economic Assessment. PubMed Central. [Link]

-

Franceus, J., et al. (2017). Glucosylglycerate Phosphorylase, an Enzyme with Novel Specificity Involved in Compatible Solute Metabolism. Applied and Environmental Microbiology, 83(19), e01188-17. [Link]

-

Wang, Y., et al. (2020). [Whole-cell biosynthesis of 2-O-α-D-glu-copyranosyl-sn-glycerol by recombinant Bacillus subtilis]. Sheng Wu Gong Cheng Xue Bao, 36(9), 1836-1845. [Link]

-

Mikkat, S., et al. (1997). Active transport of glucosylglycerol is involved in salt adaptation of the cyanobacterium Synechocystis sp. strain PCC 6803. Microbiology, 143(5), 1725-1732. [Link]

-

Franceus, J., et al. (2017). of enzymes involved in glucosylglycerate metabolism that have been... ResearchGate. [Link]

-

Luo, H., et al. (2024). Glucosylglycerol phosphorylase, a potential novel pathway of microbial glucosylglycerol catabolism. PubMed Central. [Link]

-

Engelbrecht, F., et al. (1999). Expression of the ggpS Gene, Involved in Osmolyte Synthesis in the Marine Cyanobacterium Synechococcus sp. Strain PCC 7002, Revealed Regulatory Differences between This Strain and the Freshwater Strain Synechocystis sp. Strain PCC 6803. Applied and Environmental Microbiology, 65(9), 4240-4246. [Link]

-

Cui, Y., et al. (2024). 2-O-α-D-glucosyl glycerol production by whole-cell biocatalyst of lactobacilli encapsulating sucrose phosphorylase with improved glycerol affinity and conversion rate. Microbial Cell Factories, 23(1), 329. [Link]

-

Zhang, Y., et al. (2022). Efficient 2-O-α-D-glucopyranosyl-sn-glycerol production by single whole-cell biotransformation through combined engineering and expression regulation with novel sucrose phosphorylase from Leuconostoc mesenteroides ATCC 8293. ResearchGate. [Link]

-

Kamikawa, T., et al. (1993). Synthesis of 2,3-di-O-phytanyl-1-O-(alpha-D-glucopyranosyl)-sn-glycerol derivatives, analogues of polar lipids isolated from a halophilic bacterial strain. Glycoconjugate Journal, 10(3), 235-239. [Link]

-

Cui, Y., et al. (2024). 2-O-α-D-glucosyl glycerol production by whole-cell biocatalyst of lactobacilli encapsulating sucrose phosphorylase with improved glycerol affinity and conversion rate. ResearchGate. [Link]

-

Zachara, N. E., & Hart, G. W. (2006). Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation. Methods in Enzymology, 415, 213-238. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. rupress.org [rupress.org]

- 4. Bacterial osmoadaptation: the role of osmolytes in bacterial stress and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C9H18O8 | CID 10106330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Frontiers | Salt-Regulated Accumulation of the Compatible Solutes Sucrose and Glucosylglycerol in Cyanobacteria and Its Biotechnological Potential [frontiersin.org]

- 7. Glucosylglycerol, a Compatible Solute, Sustains Cell Division under Salt Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis, biotechnological production, and applications of glucosylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glucosylglycerol, a compatible solute, sustains cell division under salt stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Glucosylglycerol, a Compatible Solute, Sustains Cell Division under Salt Stress1 | Semantic Scholar [semanticscholar.org]

- 11. Salt-Dependent Expression of Glucosylglycerol-Phosphate Synthase, Involved in Osmolyte Synthesis in the Cyanobacterium Synechocystis sp. Strain PCC 6803 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biological sources, metabolism, and production of glucosylglycerols, a group of natural glucosides of biotechnological interest [agris.fao.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Strategies for the synthesis of the osmolyte glucosylglycerate and its precursor glycerate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [Whole-cell biosynthesis of 2-O-α-D-glu-copyranosyl-sn-glycerol by recombinant Bacillus subtilis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

2-O-(α-D-Glucopyranosyl)glycerol from Marine Cyanobacteria: A Technical Guide to its Discovery, Isolation, and Characterization for Research and Drug Development

Executive Summary

This technical guide provides a comprehensive overview of 2-O-(α-D-glucopyranosyl)glycerol (GG), a naturally occurring osmolyte discovered in marine cyanobacteria. With its unique protein-stabilizing, moisturizing, and antioxidative properties, GG is emerging as a molecule of significant interest for researchers, scientists, and drug development professionals. This document details the discovery of GG in marine environments, provides in-depth, field-proven methodologies for its isolation and purification, and outlines the analytical techniques for its structural elucidation. Furthermore, it explores the known biological activities and the burgeoning potential of GG in therapeutic and pharmaceutical applications, offering a foundational resource for harnessing this marine-derived compound.

Introduction: The Significance of 2-O-(α-D-Glucopyranosyl)glycerol (GG)

2-O-(α-D-glucopyranosyl)glycerol, commonly known as glucosylglycerol or GG, is a small carbohydrate molecule composed of an alpha-D-glucose unit linked to a glycerol backbone via a glycosidic bond at the C-2 position of the glycerol.[1][2] This structure confers a high degree of hydrophilicity and the ability to form extensive hydrogen bond networks, which are central to its physiological functions and applications.

In the harsh and fluctuating environments of marine ecosystems, many cyanobacteria synthesize and accumulate GG as a "compatible solute."[1][3] This means it can be present at high intracellular concentrations to balance external osmotic pressure without interfering with essential cellular processes. This adaptation is crucial for survival under conditions of high salinity or desiccation.[3] The remarkable properties that make GG an effective osmoprotectant in nature—such as its ability to stabilize proteins and membranes—are also the reasons it is gaining traction in the pharmaceutical, cosmetic, and health industries.[4][5][6]

Discovery in Marine Cyanobacteria

The initial identification of 2-O-(α-D-glucopyranosyl)glycerol as a natural product was from the marine blue-green alga (cyanobacterium) Oscillatoria sp.[7][8] Subsequent research has solidified its role as a key osmolyte in various marine and halotolerant cyanobacteria. Studies on species like Synechococcus N100 have demonstrated a rapid synthesis and accumulation of GG in response to hyperosmotic shock, with the primary carbon source being photosynthetically fixed CO2.[9] This physiological response underscores the compound's integral role in the stress adaptation mechanisms of these microorganisms.

Part I: Isolation and Purification Workflow

The successful isolation of GG from cyanobacterial biomass hinges on a systematic workflow that begins with cultivation under stress conditions to maximize yield, followed by efficient extraction and multi-step chromatographic purification. The causality behind this workflow is to first induce the biological production of the target compound and then to systematically remove impurities based on their physicochemical properties.

Experimental Workflow for GG Isolation and Purification

Caption: The two-step enzymatic pathway for GG biosynthesis in cyanobacteria.

-

Step 1: Glycosylation: The enzyme glucosylglycerol-phosphate synthase (GGPS) catalyzes the transfer of a glucose moiety from a nucleotide sugar donor (like ADP-glucose) to glycerol-3-phosphate, forming glucosylglycerol-phosphate.

-

Step 2: Dephosphorylation: The intermediate is then dephosphorylated by the enzyme glucosylglycerol-phosphate phosphatase (GGPP) to yield the final product, 2-O-(α-D-glucopyranosyl)glycerol.

This pathway is tightly regulated, with the expression of the encoding genes often induced by environmental stressors like high salinity.

2-O-(α-D-glucopyranosyl)glycerol stands out as a promising natural product from marine cyanobacteria, with a compelling combination of unique physicochemical properties and biological activities. The methodologies outlined in this guide provide a robust framework for its isolation and characterization, enabling further research into its therapeutic potential. Future efforts will likely focus on optimizing biotechnological production through metabolic engineering of cyanobacteria or heterologous expression of the biosynthetic pathway in industrial microorganisms. A[10]s research continues to unveil the full spectrum of its bioactivities, GG is poised to become a valuable molecule in the toolkit of pharmaceutical and drug development scientists.

References

- ResearchGate. (n.d.). The chemical structures of GGs. a 2-O-α-d-glucosylglycerol (2-αGG).

- Colombo, D., et al. (2014). Total Synthesis and Structure-Activity Relationship of Glycoglycerolipids from Marine Organisms. Marine Drugs, 12(6), 3243-3285.

- Wang, L., et al. (2022). Glyceroglycolipids in marine algae: A review of their pharmacological activity. Frontiers in Marine Science, 9, 1013891.

-

PubChem. (n.d.). 2-O-(alpha-D-Glucopyranosyl)glycerol. Retrieved from [Link]

- Luo, Y., et al. (2024). Glucosylglycerol phosphorylase, a potential novel pathway of microbial glucosylglycerol catabolism. Applied Microbiology and Biotechnology, 108(1), 130.

- Frontiers Media S.A. (2022). Glyceroglycolipids in marine algae: A review of their pharmacological activity. Frontiers in Marine Science.

- Tan, X., et al. (2015). Photosynthetic and extracellular production of glucosylglycerol by genetically engineered and gel-encapsulated cyanobacteria. Applied Microbiology and Biotechnology, 99(1), 1-11.

-

EMBL-EBI. (n.d.). This compound (CHEBI:82766). Retrieved from [Link]

- Meng, H. L., & Fulco, A. J. (1987). Glycolipid biosynthesis in cyanobacteria.

- ResearchGate. (n.d.). alpha-D-glucopyranosyl-(1 -> 2)-beta-D-fructofuranoside] and glucosylated homologues in cyanobacteria - Structural properties, cellular contents and possible function as thermoprotectants.

- Jäger, K. M., et al. (2018). Biosynthesis and Function of Extracellular Glycans in Cyanobacteria. Marine Drugs, 16(10), 373.

-

Semantic Scholar. (n.d.). Determination of Sucrose and Glucosylglycerol in Intracellular Extracts of Cyanobacteria by Anion Exchange Chromatography. Retrieved from [Link]

- eScholarship, University of California. (2021). Isolation and Characterization of Natural Products from Marine Cyanobacteria Aided by Enhance.

- ResearchGate. (n.d.). Photosynthetic and extracellular production of glucosylglycerol by genetically engineered and gel-encapsulated cyanobacteria | Request PDF.

- National Institutes of Health. (2024).

- Microbiology Society. (1987). 13C Nuclear Magnetic Resonance Study of Biosynthesis of Glucosylglycerol by a Cyanobacterium under Osmotic Stress.

- Duquesne Scholarship Collection. (2023).

- National Institutes of Health. (2024).

- Pattanaik, B., & Lindberg, P. (2015). Terpenoids and Their Biosynthesis in Cyanobacteria. Life, 5(1), 269-293.

Sources

- 1. This compound | C9H18O8 | CID 10106330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CHEBI:82766) [ebi.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Glucosylglycerol phosphorylase, a potential novel pathway of microbial glucosylglycerol catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photosynthetic and extracellular production of glucosylglycerol by genetically engineered and gel-encapsulated cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. microbiologyresearch.org [microbiologyresearch.org]

- 10. 2-O-α-D-glucosyl glycerol production by whole-cell biocatalyst of lactobacilli encapsulating sucrose phosphorylase with improved glycerol affinity and conversion rate - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 2-O-(α-D-glucopyranosyl)glycerol in Cellular Resilience to Osmotic Stress: A Technical Guide

This technical guide provides an in-depth exploration of the multifaceted functions of 2-O-(α-D-glucopyranosyl)glycerol (GG), a compatible solute pivotal to the survival of various organisms under osmotic stress. Tailored for researchers, scientists, and drug development professionals, this document elucidates the molecular mechanisms of GG-mediated osmoprotection, its biosynthesis, and its potential role in cellular signaling. Furthermore, it offers detailed experimental protocols for the investigation of GG's function, supported by quantitative data and visual representations of key pathways and workflows.

Introduction: The Challenge of Osmotic Stress and the Elegance of Compatible Solutes

Osmotic stress, a condition arising from an imbalance in water potential between a cell and its environment, poses a fundamental threat to cellular integrity and function. In hyperosmotic environments, water efflux leads to a decrease in turgor pressure, increased intracellular solute concentration, and potential damage to macromolecules and membranes. To counteract these detrimental effects, many organisms have evolved mechanisms to accumulate small organic molecules known as compatible solutes or osmolytes. These solutes, which include amino acids, sugars, and polyols, can accumulate to high intracellular concentrations without significantly perturbing cellular processes.

Among these remarkable molecules, 2-O-(α-D-glucopyranosyl)glycerol (GG) has emerged as a particularly effective osmoprotectant, notably in cyanobacteria and other microorganisms inhabiting saline or arid environments. GG, a glycoside composed of a glucose moiety linked to glycerol, possesses unique physicochemical properties that enable it to stabilize cellular structures and maintain metabolic activity in the face of severe osmotic challenges. This guide will delve into the specific functions of GG, providing a comprehensive overview of its role in the osmotic stress response.

The Core Function of Glucosylglycerol: A Molecular Guardian

The primary role of GG in the osmotic stress response is to act as a potent osmoprotectant, a function it achieves through several key mechanisms:

-

Osmotic Adjustment: The accumulation of GG increases the intracellular solute concentration, thereby lowering the water potential inside the cell. This helps to mitigate water loss and maintain turgor pressure, which is essential for cell growth and division. Studies on the cyanobacterium Synechocystis sp. PCC 6803 have shown a direct correlation between the accumulation of GG and the ability to tolerate high salt concentrations.

-

Macromolecular Stabilization: One of the most critical functions of GG is the stabilization of proteins and nucleic acids. Under conditions of low water activity, macromolecules are prone to denaturation and aggregation. GG has been shown to prevent this by preferentially being excluded from the hydration shell of proteins. This "preferential exclusion" phenomenon forces proteins into more compact, stable conformations. The amphiphilic nature of glycerol, a component of GG, is also thought to play a role by interacting with hydrophobic patches on protein surfaces, thereby preventing aggregation. In vitro studies have demonstrated that GG is effective in preventing the thermal inactivation of various enzymes.

-

Membrane Protection: Cellular membranes are particularly vulnerable to osmotic stress, which can alter their fluidity and permeability. GG is believed to interact with the polar head groups of phospholipids in the lipid bilayer, maintaining membrane integrity and fluidity. This interaction helps to prevent the leakage of intracellular components and maintain essential membrane functions, such as ion transport.

Biosynthesis of Glucosylglycerol: A Tightly Regulated Process

The intracellular concentration of GG is meticulously controlled through its biosynthesis, which is rapidly induced in response to osmotic upshock. The primary pathway for GG synthesis involves a two-step enzymatic process:

-

Synthesis of Glucosylglycerol-Phosphate: The first and rate-limiting step is catalyzed by glucosylglycerol-phosphate synthase (GgpS) . This enzyme facilitates the transfer of a glucose moiety from a sugar nucleotide donor, typically ADP-glucose, to glycerol-3-phosphate, forming 2-(beta-D-glucosyl)-sn-glycerol 3-phosphate.

-

Dephosphorylation to Glucosylglycerol: The intermediate, glucosylglycerol-phosphate, is then dephosphorylated by a specific glucosylglycerol-phosphate phosphatase (GgpP) to yield free 2-O-(α-D-glucopyranosyl)glycerol.

The expression of the genes encoding these enzymes, particularly ggpS, is tightly regulated by the external osmotic conditions. In Synechocystis sp. PCC 6803, salt stress leads to a significant upregulation of ggpS transcription, resulting in the rapid accumulation of GG.

Diagram of the Glucosylglycerol Biosynthesis Pathway

Caption: Biosynthetic pathway of 2-O-(α-D-glucopyranosyl)glycerol.

Glucosylglycerol: Beyond Osmoprotection - A Potential Signaling Role

While the primary function of GG is well-established as an osmoprotectant, emerging evidence suggests that it may also play a role in cellular signaling. The rapid and controlled accumulation of GG in response to specific environmental cues implies a sophisticated regulatory network. In cyanobacteria, the metabolic state of the cell, particularly the carbon-to-nitrogen balance, influences the synthesis of compatible solutes like GG. It is plausible that intracellular GG concentrations, or the flux through its biosynthetic pathway, could act as a signal to modulate other stress response pathways. However, direct evidence for GG acting as a signaling molecule is currently limited, and this remains an active area of research.

Experimental Protocols for the Investigation of Glucosylglycerol Function

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments.

Quantification of Intracellular Glucosylglycerol by High-Performance Liquid Chromatography (HPLC)

This protocol describes the extraction and quantification of intracellular GG from bacterial cells.

Principle: Intracellular osmolytes are extracted from a known number of cells and separated by HPLC with a suitable column, followed by detection using a refractive index (RI) detector. Quantification is achieved by comparing peak areas to a standard curve of pure GG.

Methodology:

-

Cell Culture and Stress Induction:

-

Grow the microbial culture of interest to the mid-logarithmic phase.

-

Induce osmotic stress by adding a sterile, concentrated solution of NaCl (e.g., to a final concentration of 500 mM). An unstressed culture should be maintained as a control.

-

Incubate the cultures under their optimal growth conditions for a specified time course (e.g., 0, 2, 4, 8, 24 hours).

-

-

Cell Harvesting and Extraction:

-

Harvest a defined volume of cell culture (e.g., 10 mL) by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

-

Wash the cell pellet twice with a buffer isotonic to the growth medium to remove extracellular solutes.

-

Resuspend the cell pellet in 1 mL of 80% (v/v) ethanol.

-

Incubate at 65°C for 3 hours with intermittent vortexing to ensure complete extraction.

-

Centrifuge at 13,000 x g for 15 minutes to pellet cell debris.

-

Carefully transfer the supernatant to a new microcentrifuge tube and dry it completely using a vacuum concentrator.

-

-

HPLC Analysis:

-

Reconstitute the dried extract in a known volume of ultrapure water (e.g., 200 µL).

-

Filter the reconstituted sample through a 0.22 µm syringe filter.

-

Inject an aliquot (e.g., 20 µL) onto an HPLC system equipped with an appropriate column (e.g., an amino-based column) and an RI detector.

-

Use an isocratic mobile phase, such as acetonitrile:water (e.g., 80:20 v/v), at a constant flow rate.

-

Prepare a standard curve using known concentrations of pure 2-O-(α-D-glucopyranosyl)glycerol.

-

Quantify the GG in the samples by comparing the peak area to the standard curve. The results should be normalized to the initial cell number or total protein content.

-

In Vitro Protein Aggregation Assay

This assay assesses the ability of GG to prevent protein aggregation under denaturing conditions.

Principle: A model protein is subjected to conditions that induce aggregation (e.g., heat or chemical denaturants). The extent of aggregation is monitored by measuring light scattering or by using a fluorescent dye that binds to aggregated proteins. The assay is performed in the presence and absence of GG to determine its protective effect.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of a model protein prone to aggregation (e.g., lysozyme or insulin) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

-

Prepare a stock solution of 2-O-(α-D-glucopyranosyl)glycerol in the same buffer.

-

-

Aggregation Induction and Monitoring:

-

In a multi-well plate, set up reactions containing the model protein at a final concentration of, for example, 0.5 mg/mL.

-

Add varying concentrations of GG (e.g., 0, 0.1, 0.5, 1 M) to different wells.

-

Induce aggregation by, for example, incubating the plate at an elevated temperature (e.g., 65°C) or by adding a chemical denaturant like dithiothreitol (DTT) for proteins with disulfide bonds.

-

Monitor protein aggregation over time by measuring the absorbance at a wavelength where light scattering occurs (e.g., 340 nm) using a plate reader.

-

Alternatively, at specific time points, an aliquot of the reaction can be mixed with a fluorescent dye that binds to protein aggregates (e.g., Thioflavin T), and the fluorescence can be measured.

-

-

Data Analysis:

-

Plot the change in absorbance or fluorescence intensity over time for each concentration of GG.

-

Compare the aggregation kinetics in the presence of GG to the control (no GG) to determine the extent of protection.

-

Diagram of the Experimental Workflow for Assessing GG's Protective Effect

Caption: Workflow for investigating the function of glucosylglycerol.

Quantitative Data and Comparative Analysis

The accumulation of compatible solutes is a dynamic process that varies between organisms and in response to the severity of the stress.

Table 1: Accumulation of Glucosylglycerol in Synechocystis sp. PCC 6803 under Salt Stress

| Time after Salt Shock (hours) | Intracellular Glucosylglycerol (µmol/mg Chlorophyll a) |

| 0 | < 0.1 |

| 4 | 1.5 ± 0.2 |

| 8 | 3.2 ± 0.4 |

| 24 | 4.5 ± 0.5 |

Data are representative and compiled from literature sources.

Table 2: Comparative Efficacy of Different Compatible Solutes in Enzyme Protection

| Compatible Solute (at 1 M) | Remaining Activity of Lactate Dehydrogenase after Heat Stress (%) |

| None (Control) | 15 ± 3 |

| Glycine Betaine | 65 ± 5 |

| Proline | 58 ± 6 |

| Trehalose | 85 ± 4 |

| Glucosylglycerol | 82 ± 5 |

| Glucosylglycerate | 91 ± 3 |

Data are representative and compiled from literature sources demonstrating the high protective capacity of glucosylglycerol and its derivatives.

Conclusion and Future Directions

2-O-(α-D-glucopyranosyl)glycerol is a highly effective compatible solute that plays a crucial role in the adaptation of various microorganisms to osmotic stress. Its functions as an osmolyte, a stabilizer of macromolecules, and a protectant of membrane integrity are well-documented. The biosynthetic pathway of GG is a key target for understanding the regulation of the osmotic stress response.

While the primary protective roles of GG are clear, its potential involvement in cellular signaling pathways presents an exciting frontier for future research. Elucidating the precise molecular interactions between GG and cellular components will provide a more complete understanding of its mechanism of action. Furthermore, the remarkable stabilizing properties of GG make it a promising candidate for various biotechnological and pharmaceutical applications, including the formulation of therapeutic proteins and as an active ingredient in cosmetics. The continued investigation of this fascinating molecule is sure to yield valuable insights into the fundamental principles of cellular adaptation and open new avenues for the development of innovative technologies.

References

-

Benchchem. 2-O-(alpha-D-Glucopyranosyl)glycerol.

-

MedchemExpress. 2-O-(α-D-Glucopyranosyl)glycerol (55% in water) (Synonyms: Glucosylglycerol).

-

Czech University of Life Sciences Prague. Effect of osmotic stress on compatible solutes content, membrane stability and water relations in two maize cultivars.

-

Borges, N., Ramos, A., Raven, N. D., Sharp, R. J., & Santos, H. (2002). Glucosylglycerol and glucosylglycerate as enzyme stabilizers. Biotechnology and Bioengineering, 80(5), 556-563.

-

Al-Ashkar, I., Al-Omran, A. M., & Al-Obeed, R. S. (2015). Comparative Analysis of Physiological and Biochemical Responses to Salt Stress Reveals Important Mechanisms of Salt Tolerance in Wheat. Plants, 4(3), 566-586.

-

Hagemann, M., Schoor, A., Mikkat, S., & Effmert, U. (2001). Glucosylglycerol, a Compatible Solute, Sustains Cell Division under Salt Stress. Plant Physiology, 125(4), 1869-1877.

-

Reed, R. H., Richardson, D. L., Warr, S. R. C., & Stewart, W. D. P. (1984). Carbohydrate Accumulation and Osmotic Stress in Cyanobacteria. Journal of General Microbiology, 130(1), 1-4.

-

PubChem. This compound.

-

Disalvo, E. A., & de Gier, J. (1983). Surface changes induced by osmotic stress and its influence on the glycerol permeability in lipid bilayers. Chemistry and Physics of Lipids, 32(1), 39-48.

-

Cuin, T. A., & Shabala, S. (2007). Compatible solute accumulation and stress-mitigating effects in barley genotypes contrasting in their salt tolerance. Journal of Experimental Botany, 58(4), 693-703.

-

Hagemann, M. (2021). Integrative analysis of the salt stress response in cyanobacteria. BMC Biology, 19(1), 273.

-

San Diego State University. Enzyme Assay Protocol.

-

Kirsch, H., Schlicke, H., & Hagemann, M. (2019). Salt-Regulated Accumulation of the Compatible Solutes Sucrose and Glucosylglycerol in Cyanobacteria and Its Biotechnological Potential. Frontiers in Microbiology, 10, 2139.

-

Kirsch, H., Schlicke, H., & Hagemann, M. (2019). Salt-Regulated Accumulation of the Compatible Solutes Sucrose and Glucosylglycerol in Cyanobacteria and Its Biotechnological Potential. Frontiers in Microbiology, 10, 2139.

-

Jabeen, M., Jabeen, A., & Ahmad, M. (2022). Role of Compatible Solutes in Alleviating Effect of Abiotic Stress in Plants. International Research Journal of Education and Innovation, 3(1), 141-153.

-

Vagenende, V., Yap, M. G., & Trout, B. L. (2009). Mechanisms of protein stabilization and prevention of protein aggregation by glycerol. Biochemistry, 48(46), 11084-11096.

-

Vagenende, V., Yap, M. G., & Trout, B. L. (2009). Glycerol-induced protein stabilization and prevention of protein aggregation. Biochemistry, 48(46), 11084-11096.

-

Hasan, M. M., Bashar, K. K., & Fujita, M. (2021). Understanding the roles of osmolytes for acclimatizing plants to changing environment: a review of potential mechanism. Journal of Plant Growth Regulation, 40(4), 1636-1653.

-

Vagenende, V., Yap, M. G., & Trout, B. L. (2009). Mechanisms of Protein Stabilization and Prevention of Protein Aggregation by Glycerol. Biochemistry, 48(46), 11084-11096.

-

Lee, S., & Kim, D. H. (2012). Techniques for Monitoring Protein Misfolding and Aggregation In Vitro and in Living Cells. Journal of Analytical & Bioanalytical Techniques, S5.

-

Darzynkiewicz, Z., & Juan, G. (2001). Assessment of Cell Viability. Current Protocols in Cytometry, Chapter 9, Unit 9.2.

-

Bondos, S. E., & Bicknell, A. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry, 316(2), 223-231.

-

TargetMol. 2-O-(α-D-Glucopyranosyl)glycerol.

-

Du, W., & Lu, X. (2018). Determination of Intracellular Osmolytes in Cyanobacterial Cells. Bio-protocol, 8(8), e2804.

-

University of Nebraska-Lincoln. Cell Viability - Protocols - Microscopy.

-

Vagenende, V., Yap, M. G., & Trout, B. L. (2009). Mechanisms of protein stabilization and prevention of protein aggregation by glycerol. Biochemistry, 48(46), 11084-11096.

-

Ruelland, E., & Zachowski, A. (2010). Link between Lipid Second Messengers and Osmotic Stress in Plants. Plant Signaling & Behavior, 5(2), 117-120.

-

Wang, J., Liu, M., & Wu, B. (2021). Glucosylglycerol phosphorylase, a potential novel pathway of microbial glucosylglycerol catabolism. Applied Microbiology and Biotechnology, 105(4), 1541-1553.

-

Franceus, J., & Desmet, T. (2017). Glucosylglycerate Phosphorylase, an Enzyme with Novel Specificity Involved in Compatible Solute Metabolism. Applied and Environmental Microbiology, 83(20), e01385-17.

-

Li, J., Wang, Y., & Chen, G. (2021). Efficient 2-O-α-D-glucopyranosyl-sn-glycerol production by single whole-cell biotransformation through combined engineering and expression regulation with novel sucrose phosphorylase from Leuconostoc mesenteroides ATCC 8293. Bioresource Technology, 337, 125433.

-

Shrestha, D., & Kobilka, B. K. (2015). Effect of osmotic stress on live cell plasma membranes, probed via Laurdan general polarization measurements. Biophysical Journal, 109(10), 2105-2114.

-

Shrestha, D., & Kobilka, B. K. (2016). Permeability and Line-Tension-Dependent Response of Polyunsaturated Membranes to Osmotic Stresses. Biophysical Journal, 110(3), 593-603.

-

Adamek, M., & Gacoń, J. (2020). Cell Viability Assessment Using Fluorescence Vital Dyes and Confocal Microscopy in Evaluating Freezing and Thawing Protocols Used in Cryopreservation of Allogeneic Venous Grafts. International Journal of Molecular Sciences, 21(21), 8292.

-

Kamikawa, T., Nogawa, K., & Yamagiwa, Y. (1993). Synthesis of 2,3-di-O-phytanyl-1-O-(alpha-D-glucopyranosyl)-sn-glycerol derivatives, analogues of polar lipids isolated from a halophilic bacterial strain. Glycoconjugate Journal, 10(3), 235-239.

-

Silva, T., & Oliveira, J. M. (2021). Comparing In vitro Protein Aggregation Modelling Using Strategies Relevant to Neuropathologies. Molecular Neurobiology, 58(7), 3291-3305.

-

MedchemExpress. 2-o-a-d-glucopyranosyl-glycerol.

-

Foglieni, C., Meoni, C., & Davalli, A. M. (2001). Fluorescent dyes for cell viability: An application on prefixed conditions. Histochemistry and Cell Biology, 115(3), 223-229.

-

Alderdice, M., & Gilmore, R. (2021). Evaluation of fluorescence-based viability stains in cells dissociated from scleractinian coral Pocillopora damicornis. Scientific Reports, 11(1), 1-12.

-

Wikipedia. Glucosylglycerol-phosphate synthase.

-

MedchemExpress. 2-o- ヲ-d-glucopyranosyl-glycerol.

-

Rodríguez-Concepción, M., & Gallego-García, A. (2019). A Simple In Vitro Assay to Measure the Activity of Geranylgeranyl Diphosphate Synthase and Other Short-Chain Prenyltransferases. Methods in Molecular Biology, 1927, 141-149.

-

Lund University. How lipid membrane are protected against osmotic stress.

-

Guerrero-Muñoz, M. J., & Castillo-Carranza, D. L. (2022). In Vitro Assay for Studying Tau Protein aggregation and Drug Screening. Journal of Visualized Experiments, (187), e64303.

-

Wang, J., Liu, M., & Wu, B. (2021). 2-O-α-D-glucosyl glycerol production by whole-cell biocatalyst of lactobacilli encapsulating sucrose phosphorylase with improved glycerol affinity and conversion rate. Journal of Agricultural and Food Chemistry, 69(45), 13536-13545.

-

Duan, J., & Nilsson, A. (2012). Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase. Journal of Visualized Experiments, (68), e4228.

The Art of Preservation: A Technical Guide to the Protein Stabilization Properties of 2-O-(α-D-Glucopyranosyl)glycerol

Introduction: The Quest for Protein Stability

In the realms of research, drug development, and industrial biotechnology, the preservation of protein structure and function is paramount. Proteins, the workhorses of biology, are exquisitely sensitive to their environment. Stresses such as temperature fluctuations, desiccation, and osmotic shifts can lead to denaturation and aggregation, rendering these vital molecules inactive. The search for effective protein stabilizers is therefore a critical endeavor. Among the arsenal of protective agents, compatible osmolytes—small organic molecules that accumulate in organisms to counteract environmental stress—have garnered significant attention. This guide delves into the remarkable protein stabilization properties of a promising yet under-explored compatible osmolyte: 2-O-(α-D-glucopyranosyl)glycerol (2-GG).

Found in extremophilic organisms that thrive in high-salt or arid environments, 2-GG is a naturally occurring glycoside with exceptional water-holding capacity and demonstrated protein-stabilizing functions[1]. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive understanding of the mechanisms, applications, and experimental investigation of 2-GG as a protein stabilizer.

The Molecular Architect of Stability: Understanding 2-O-(α-D-glucopyranosyl)glycerol

2-O-(α-D-glucopyranosyl)glycerol is a simple yet elegant molecule, consisting of a glucose moiety linked to the second carbon of a glycerol backbone. This structure imparts unique physicochemical properties that are central to its function as a protein stabilizer.

-

High Hydrophilicity and Water Retention: The numerous hydroxyl groups on both the glucose and glycerol components make 2-GG highly soluble in water and an excellent humectant. This ability to structure water molecules is a key aspect of its protective mechanism.

-

Chemical Inertness: As a non-reducing sugar derivative, 2-GG is chemically inert and does not participate in deleterious reactions with proteins, such as the Maillard reaction that can occur with reducing sugars.

-

Natural Origin and Biocompatibility: Being a natural product found in various microorganisms, 2-GG is inherently biocompatible and biodegradable, making it an attractive excipient for pharmaceutical and biotechnological applications[1][2].

Mechanisms of Protein Stabilization: A Multi-Faceted Approach

The protective effects of 2-GG on proteins are not attributed to a single mechanism but rather a synergistic combination of actions that preserve the native protein conformation. These mechanisms are shared with other well-studied osmolytes and sugars like trehalose and sucrose.

The Preferential Exclusion Hypothesis: A Thermodynamic Imperative

The cornerstone of osmolyte-mediated protein stabilization is the principle of preferential exclusion. In an aqueous solution containing a protein and 2-GG, the 2-GG molecules are preferentially excluded from the immediate vicinity of the protein surface. This phenomenon is thermodynamically driven; it is more favorable for the osmolyte to interact with the bulk water than with the protein surface.

This exclusion creates a thermodynamically unfavorable situation for the protein to unfold, as unfolding would increase the protein's surface area, thereby increasing the volume from which the osmolyte is excluded. To minimize this thermodynamic penalty, the equilibrium is shifted towards the compact, native state of the protein.

}

The Water Replacement Hypothesis: Preserving the Hydration Shell

A critical element for maintaining a protein's native structure is its hydration shell—a layer of tightly bound water molecules. During stresses like dehydration, the loss of this hydration shell can lead to denaturation. 2-GG, with its abundance of hydroxyl groups, can act as a surrogate for water, forming hydrogen bonds with the protein surface and effectively replacing the lost water molecules[1]. This "water replacement" helps to maintain the protein's conformational integrity in low-water environments.

}

Vitrification: A Glassy Shield

During freeze-drying or extreme desiccation, 2-GG can form a highly viscous, amorphous glassy matrix. This process, known as vitrification, effectively immobilizes the protein molecules, preventing both unfolding and aggregation by severely restricting molecular mobility. The high glass transition temperature (Tg) of this matrix is a key factor in its protective capacity, ensuring stability even at elevated storage temperatures.

Comparative Efficacy: 2-GG in the Context of Other Stabilizers

While trehalose is often considered the "gold standard" of protein stabilizers, 2-GG presents a compelling alternative. Both are non-reducing sugars, but their structural differences may lead to variations in their interactions with proteins and water.

| Stabilizer | Key Properties | Potential Advantages of 2-GG |

| Trehalose | Symmetrical disaccharide, high Tg, exceptional bioprotectant. | The glycerol backbone of 2-GG may offer unique hydration properties and interactions with protein surfaces. |

| Sucrose | Readily available disaccharide, widely used as a cryoprotectant. | As a non-reducing sugar, 2-GG avoids the potential for Maillard reactions that can occur with sucrose under certain conditions. |

| Glycerol | Simple polyol, effective cryoprotectant, can be denaturing at high concentrations. | The glycosidic linkage in 2-GG mitigates the potential for denaturation associated with high concentrations of pure glycerol. |

Table 1: Comparative properties of 2-GG and other common protein stabilizers.

Experimental Investigation of Protein Stabilization by 2-GG

A robust evaluation of 2-GG's protein-stabilizing properties requires a suite of biophysical techniques. The following protocols provide a framework for these investigations.

Differential Scanning Calorimetry (DSC)

DSC directly measures the heat capacity of a protein as a function of temperature, providing a detailed thermodynamic profile of its thermal unfolding.

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the target protein (e.g., lysozyme, lactate dehydrogenase) at a concentration of 1-2 mg/mL in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

-

Prepare a series of 2-GG solutions in the same buffer at various concentrations (e.g., 0.1 M, 0.25 M, 0.5 M, 1 M).

-

Mix the protein stock solution with the 2-GG solutions to achieve the desired final protein and 2-GG concentrations. Prepare a reference sample containing only the buffer and 2-GG at the corresponding concentration.

-

-

DSC Measurement:

-

Load the protein-2-GG solution into the sample cell and the corresponding buffer-2-GG solution into the reference cell of the DSC instrument.

-

Equilibrate the system at a starting temperature well below the expected unfolding transition (e.g., 20°C).

-

Scan the temperature at a constant rate (e.g., 1°C/min) to a final temperature well above the unfolding transition (e.g., 90°C).

-

-

Data Analysis:

-

Subtract the buffer-buffer baseline from the protein-buffer thermogram to obtain the excess heat capacity curve.

-

Determine the melting temperature (Tm), which is the temperature at the peak of the unfolding transition.

-

Calculate the calorimetric enthalpy of unfolding (ΔH) by integrating the area under the peak.

-

Expected Outcome: An increase in the Tm of the protein with increasing concentrations of 2-GG indicates a stabilizing effect.

Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

DSF is a high-throughput method to assess protein thermal stability by monitoring the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds.

Protocol:

-

Sample Preparation:

-

In a 96-well PCR plate, prepare reactions containing the target protein (final concentration ~2-5 µM), a fluorescent dye (e.g., SYPRO Orange), and varying concentrations of 2-GG in a suitable buffer.

-

-

DSF Measurement: